2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-pyridin-3-ylmethylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, chlorophenyl groups, and a pyridinylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4,5-bis(4-chlorophenyl)-1,2,4-triazole-3-thiol with appropriate reagents under controlled conditions.
Introduction of the Pyridinylmethylidene Group: The triazole derivative is then reacted with pyridine-3-carbaldehyde in the presence of a suitable catalyst to introduce the pyridinylmethylidene group.
Formation of the Acetohydrazide Moiety: The final step involves the reaction of the intermediate product with hydrazine hydrate to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted triazole compounds.
Scientific Research Applications
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Material Science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, including polymers and nanomaterials.
Industrial Processes: It is used as a catalyst or intermediate in various chemical reactions, contributing to the development of efficient industrial processes.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in critical biological processes, such as DNA synthesis, cell division, and signal transduction.
Pathways Involved: It interferes with pathways like the cytochrome P450 enzyme system, leading to the inhibition of key metabolic reactions. This disruption can result in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
The uniqueness of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H16Cl2N6OS |
---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C22H16Cl2N6OS/c23-17-5-3-16(4-6-17)21-28-29-22(30(21)19-9-7-18(24)8-10-19)32-14-20(31)27-26-13-15-2-1-11-25-12-15/h1-13H,14H2,(H,27,31)/b26-13- |
InChI Key |
USHXPUKHEZNUPW-ZMFRSBBQSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N\NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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